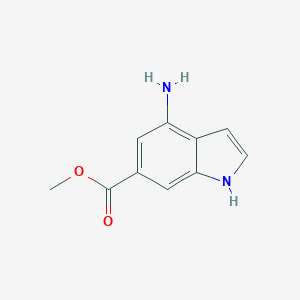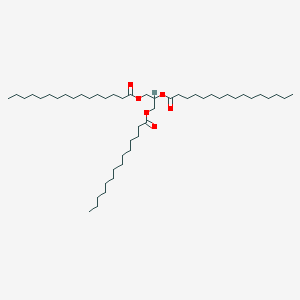![molecular formula C16H10ClNO2 B055282 6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one CAS No. 121909-61-3](/img/structure/B55282.png)
6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one is a heterocyclic compound with a complex fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure, which includes a quinoline and benzoxazine moiety, contributes to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzoxazine Moiety: This step involves the cyclization of an appropriate ortho-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The final step involves the chlorination of the quinoline-benzoxazine intermediate using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often include continuous flow reactions, automated synthesis, and stringent purification steps to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学的研究の応用
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, antimicrobial compound, and enzyme inhibitor.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biology: It is used in studies related to DNA intercalation and protein binding.
Industry: The compound is explored for its use in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one varies depending on its application:
Medicinal Chemistry: It may act by intercalating into DNA, inhibiting topoisomerase enzymes, or binding to specific proteins, thereby disrupting cellular processes.
Material Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
類似化合物との比較
Similar Compounds
6-Chloroquinoline: Shares the quinoline core but lacks the benzoxazine moiety.
5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one: Similar structure but without the chloro substituent.
Chloroquinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one is unique due to its fused ring structure combining quinoline and benzoxazine moieties, along with the presence of a chloro substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.
特性
CAS番号 |
121909-61-3 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC名 |
6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-14-15(19)11-6-2-3-7-12(11)18-9-10-5-1-4-8-13(10)20-16(14)18/h1-8H,9H2 |
InChIキー |
MAWBAAFCYQYINO-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C(C(=O)C4=CC=CC=C4N31)Cl |
正規SMILES |
C1C2=CC=CC=C2OC3=C(C(=O)C4=CC=CC=C4N31)Cl |
同義語 |
5H,12H-Quino[2,1-b][1,3]benzoxazin-5-one, 6-chloro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















